![molecular formula C23H26N2O4 B2875728 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide CAS No. 851404-31-4](/img/no-structure.png)

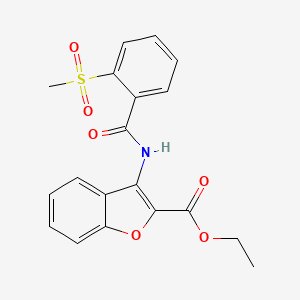

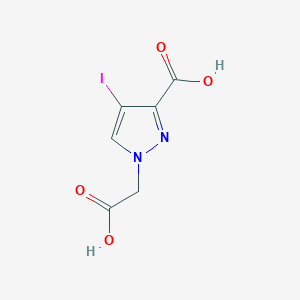

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

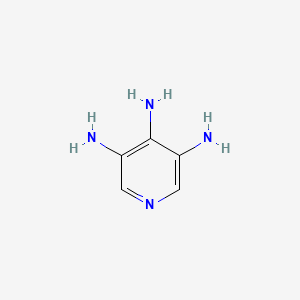

“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide” is a synthetic compound . It has gained significant attention in the scientific community for its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of this compound is a complex process that involves multiple steps . The exact details of the synthesis process are usually found in the scientific literature .Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula . The structure can be analyzed using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied . They can be studied using various analytical techniques, and the results are often published in scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various experimental techniques . These properties include its molecular weight, solubility, melting point, and others .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Lastly, the compound could be used as a standard or reagent in analytical chemistry techniques. Its well-defined structure allows for its use in the calibration of instruments or as a reactant in chemical assays to determine the presence of other substances.

Each of these fields offers a unique perspective on the applications of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide , highlighting the compound’s versatility and potential in scientific research. The information provided is based on the general properties and applications of quinoline derivatives, as specific data on this compound is limited . Further research and experimentation would be necessary to fully understand and utilize this compound’s capabilities in these areas.

Safety And Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine. This intermediate is then reacted with 4-phenylbutyryl chloride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbutyryl chloride", "DMF", "Et3N", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 equiv) and 2-aminoethylphenol (1.2 equiv) in DMF and add Et3N (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into DCM and wash with NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine.", "Step 3: Dissolve the intermediate in DCM and add 4-phenylbutyryl chloride (1.2 equiv) and Et3N (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into NaHCO3 solution and extract with DCM. Wash the organic layer with brine and dry over Na2SO4. Concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide." ] } | |

CAS-Nummer |

851404-31-4 |

Produktname |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |

Molekularformel |

C23H26N2O4 |

Molekulargewicht |

394.471 |

IUPAC-Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |

InChI |

InChI=1S/C23H26N2O4/c1-28-19-11-12-20(29-2)22-18(19)15-17(23(27)25-22)13-14-24-21(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27) |

InChI-Schlüssel |

RSMBKWGFOFAKIQ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCCC3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

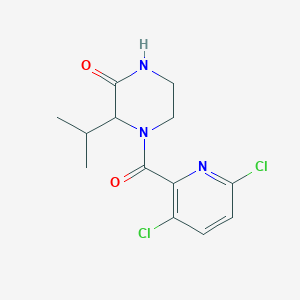

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2875645.png)

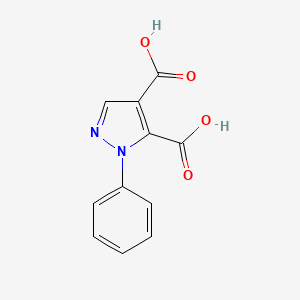

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)

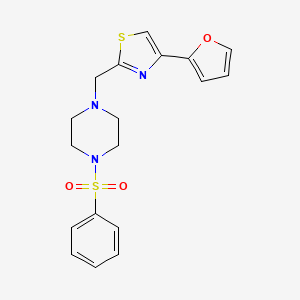

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)